molecular formula C8H10F2O3 B8706904 ethyl3-(2,2-difluorocyclopropyl)-3-oxopropanoate

ethyl3-(2,2-difluorocyclopropyl)-3-oxopropanoate

Cat. No.: B8706904
M. Wt: 192.16 g/mol
InChI Key: YSHAPJCYPYXXBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl3-(2,2-difluorocyclopropyl)-3-oxopropanoate is a chemical compound with the molecular formula C8H10F2O3 and a molecular weight of 192.16 g/mol . This compound is known for its unique structure, which includes a cyclopropane ring and two fluorine atoms, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of cyclopropanepropanoic acid, 2,2-difluoro-beta-oxo-, ethyl ester involves several steps. One common method includes the reaction of ethyl 3-oxopropanoate with 2,2-difluorocyclopropane under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield.

Chemical Reactions Analysis

ethyl3-(2,2-difluorocyclopropyl)-3-oxopropanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ethyl3-(2,2-difluorocyclopropyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.

    Medicine: Its unique structure makes it a candidate for developing new therapeutic agents.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of cyclopropanepropanoic acid, 2,2-difluoro-beta-oxo-, ethyl ester involves its interaction with specific molecular targets. The presence of the cyclopropane ring and fluorine atoms can influence its binding affinity and reactivity with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

ethyl3-(2,2-difluorocyclopropyl)-3-oxopropanoate can be compared with similar compounds such as:

The presence of fluorine atoms in cyclopropanepropanoic acid, 2,2-difluoro-beta-oxo-, ethyl ester makes it unique, as fluorine can significantly alter the compound’s chemical properties and biological activity.

Properties

Molecular Formula

C8H10F2O3

Molecular Weight

192.16 g/mol

IUPAC Name

ethyl 3-(2,2-difluorocyclopropyl)-3-oxopropanoate

InChI

InChI=1S/C8H10F2O3/c1-2-13-7(12)3-6(11)5-4-8(5,9)10/h5H,2-4H2,1H3

InChI Key

YSHAPJCYPYXXBC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1CC1(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To monoethyl malonate (2.164 g, 16.4 mmol) in a round bottom flask under inert argon atmosphere was added 60 ml of THF and the vessel was cooled to −78° C. To this was added n-butyllithium solution (20.48 ml of 1.6 M in hexane, 32.8 mmol) and the temperature was raised gradually until it reached 0° C. for 15 minutes. The lithiated malonate solution was then cooled to −78° C. again and the crude 2,2-difluoro-cyclopropanecarbonyl chloride dissolved in THF (10 mL) was added drop wise over 20 minutes and the reaction mixture was warmed to 0° C. at which time the reaction was complete as shown by TLC (potasiumpermanganate stain). The reaction mixture was then worked up with (2×20 ml) saturated sodium hydrogen carbonate solution and (1×20 ml) saturated brine solution. This was then extracted with (2×20 ml) ethyl acetate and the organic portion of the reaction mixture was then reduced in-vacuo and subsequently adsorbed onto silica and chromatographed (AcOEt 10:90 heptane). Combination of the desired fractions and evaporation afforded 3-(2,2-difluoro-cyclopropyl)-3-oxo-propionic acid ethyl ester (678 mg, 43% yield) as a colourless liquid. MS (ESI+): 193.3, 4 ([M+H]+).
Quantity
2.164 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
20.48 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
reactant
Reaction Step Six
Name
brine
Quantity
20 mL
Type
solvent
Reaction Step Seven

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